7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione
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Overview
Description
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as trifluoroperacetic acid, prepared by the hydrogen peroxide-urea method, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for carbonyl compounds during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving dioxolane rings. It also serves as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the heptane-2,4-dione moiety.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with a similar dioxolane ring but different functional groups.
Uniqueness
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is unique due to its specific combination of the dioxolane ring and the heptane-2,4-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
34956-71-3 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-(2-methyl-1,3-dioxolan-2-yl)heptane-2,4-dione |
InChI |
InChI=1S/C11H18O4/c1-9(12)8-10(13)4-3-5-11(2)14-6-7-15-11/h3-8H2,1-2H3 |
InChI Key |
FYFXUOJKJDMZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCC1(OCCO1)C |
Origin of Product |
United States |
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